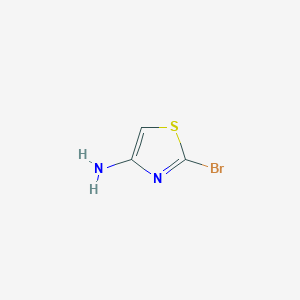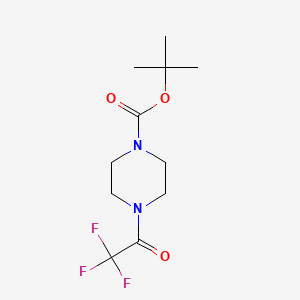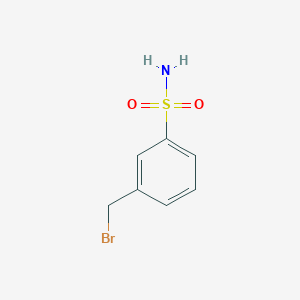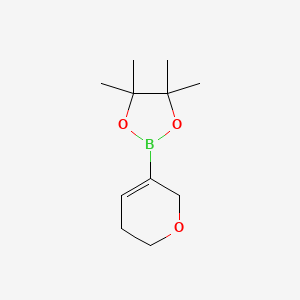
2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound "2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to have applications in organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is related to the family of dioxaborolanes, which are known for their utility in Suzuki-Miyaura cross-coupling reactions and as intermediates in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of dioxaborolane derivatives typically involves the reaction of suitable organoboronic acids or their esters with aldehydes or ketones. For example, the synthesis of "4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane" was achieved by reacting 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere . This suggests that the synthesis of the compound might also involve a similar strategy, possibly starting from a 5,6-dihydro-2H-pyran derivative.
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives is characterized by a boron atom bonded to two oxygen atoms forming a dioxaborolane ring. The crystal structure of related compounds, such as "4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane," has been determined by X-ray diffraction, showing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This information can be extrapolated to predict the molecular structure of the compound , which would likely exhibit similar characteristics.
Chemical Reactions Analysis
Dioxaborolane derivatives are known to participate in various chemical reactions, particularly in cross-coupling reactions to form carbon-carbon bonds. For instance, pyridin-2-ylboron derivatives have been used as bifunctional building blocks in combinatorial chemistry, with their reactivity influenced by the orientation of the dioxaborolane ring and the electronic properties of the BO2 group . The compound "2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" would likely exhibit similar reactivity, making it a valuable intermediate for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. The presence of the dioxaborolane ring imparts certain steric and electronic effects that can affect the compound's boiling point, solubility, and stability. For example, the crystal structure analysis of "4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane" provides insights into the compound's solid-state properties, such as lattice parameters and molecular conformation . These properties are crucial for understanding the behavior of the compound under different conditions and for its application in synthesis.
Scientific Research Applications
-
Polymeric Carbon Nitride Applications : Polymeric carbon nitride (CN) is a promising two-dimensional (2D) conjugated polymer. It’s attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors .
-
Biochar-Based Materials for Energy Storage and Conversion : Biochar-based materials show great application potential in energy storage and conversion because of their easily tuned surface chemistry and porosity. Recent advances in the applications of biochar-based materials in various energy storage and conversion fields, including hydrogen storage and production, oxygen electrocatalysts, emerging fuel cell technology, supercapacitors, and lithium/sodium ion batteries, are summarized .
-
Microfluidics-Assisted Biomedical Applications : The research team has made progress in microfluidics-assisted biomedical applications. They are exploring and realizing the potential of microfluidics for more efficient biofluid processing and analysis .
-
Polymeric Carbon Nitride Applications : Polymeric carbon nitride (CN) is a promising two-dimensional (2D) conjugated polymer. It’s attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors .
-
Biochar-Based Materials for Energy Storage and Conversion : Biochar-based materials show great application potential in energy storage and conversion because of their easily tuned surface chemistry and porosity. Recent advances in the applications of biochar-based materials in various energy storage and conversion fields, including hydrogen storage and production, oxygen electrocatalysts, emerging fuel cell technology, supercapacitors, and lithium/sodium ion batteries, are summarized .
-
Microfluidics-Assisted Biomedical Applications : The research team has made progress in microfluidics-assisted biomedical applications. They are exploring and realizing the potential of microfluidics for more efficient biofluid processing and analysis .
Future Directions
The utility of this compound would likely lie in its potential as a synthetic intermediate in the preparation of more complex molecules. The boronic ester could be used in a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond, while the 5,6-dihydro-2H-pyran ring could potentially be functionalized or used in a cyclization reaction .
properties
IUPAC Name |
2-(3,6-dihydro-2H-pyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h6H,5,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXRLUFQGNZBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578747 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
212127-81-6 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






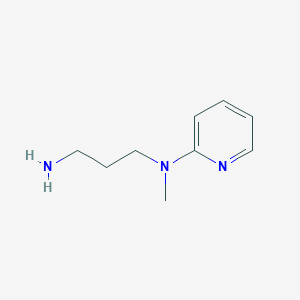
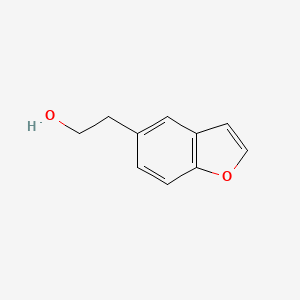
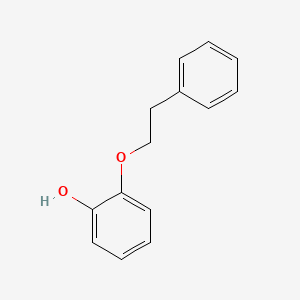
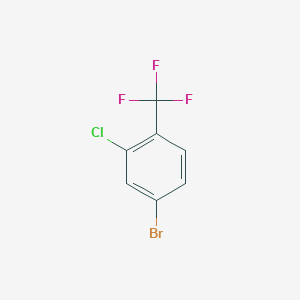
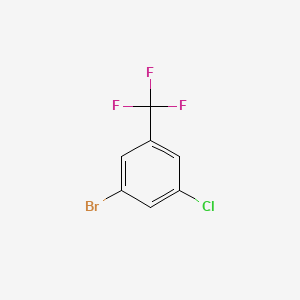
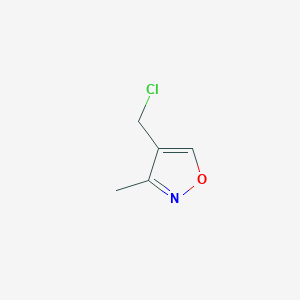
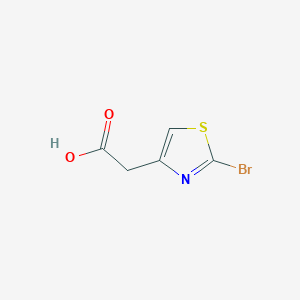
![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)
